molecular formula C14H19NO2 B1358549 1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone CAS No. 948894-76-6

1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone

Cat. No.: B1358549
CAS No.: 948894-76-6
M. Wt: 233.31 g/mol
InChI Key: PYNDXOVZONJXIJ-UHFFFAOYSA-N
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Description

  • The resulting intermediate is then reacted with 2-chloroethyl benzyl ether in the presence of a base, such as potassium carbonate, under reflux conditions.

  • Purify the product using techniques like recrystallization or column chromatography.

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by:

  • Employing continuous flow chemistry to enhance reaction efficiency and product yield.

  • Using solvent-free conditions to minimize environmental impact and reduce costs.

  • Implementing automated purification systems to streamline the process and ensure consistent quality.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[2-(Benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone can be synthesized through multiple synthetic routes. One common method involves the following steps:

  • Formation of the Tetrahydropyridinone Ring:

    • Start with an appropriate starting material, such as 4-piperidone.

    • React it with an alkylating agent, like benzyl bromide, under basic conditions (e.g., NaH) to introduce the benzyloxy group.

    • Conduct a catalytic hydrogenation to reduce any double bonds and form the tetrahydropyridinone ring.

Chemical Reactions Analysis

Types of Reactions it Undergoes

1-[2-(Benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone undergoes various chemical reactions, including:

  • Oxidation:

    • The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups, such as carbonyl or hydroxyl.

  • Reduction:

    • Reduction can be achieved using hydrogenation catalysts (e.g., palladium on carbon) to convert unsaturated bonds to saturated ones.

  • Substitution:

    • The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium hydride.

Common Reagents and Conditions Used in These Reactions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

  • Substitution Reagents: Sodium methoxide, sodium hydride.

Major Products Formed from These Reactions

  • Oxidation Products: Carbonyl-containing compounds, hydroxyl derivatives.

  • Reduction Products: Fully saturated derivatives.

  • Substitution Products: New functionalized compounds with varied properties.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that pyridinone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone have shown efficacy against various bacterial strains. In a study examining the structure-activity relationship of similar compounds, it was found that modifications at specific positions of the pyridinone ring could enhance antibacterial activity, suggesting potential for this compound in treating infections caused by resistant bacteria .

Neuroprotective Effects

Pyridinone derivatives have also been investigated for their neuroprotective effects. The tetrahydropyridine structure is known to influence neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies have demonstrated that certain pyridinones can inhibit neurotoxic pathways, providing a rationale for further exploration of this compound as a potential therapeutic agent for neuroprotection .

Anti-inflammatory Properties

The anti-inflammatory potential of pyridinones has been documented in various studies. Compounds similar to this compound have been shown to modulate inflammatory pathways, making them candidates for treating chronic inflammatory conditions. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting a viable application for this compound in managing inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study conducted on a series of pyridinones, including derivatives akin to this compound, researchers evaluated their antimicrobial activity against a panel of bacterial pathogens. The findings demonstrated that specific structural modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli, highlighting the importance of chemical structure in determining biological efficacy .

Case Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective effects of tetrahydropyridine derivatives revealed that compounds with similar structures could significantly reduce oxidative stress in neuronal cells. The study utilized models of oxidative damage induced by glutamate toxicity, showing that these compounds could preserve cell viability and function through antioxidant mechanisms .

Data Table: Summary of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against resistant bacterial strains; structure-activity relationship studies highlight potential improvements. ,
NeuroprotectiveInhibits neurotoxic pathways; potential applications in neurodegenerative diseases. ,
Anti-inflammatoryModulates inflammatory pathways; candidates for chronic inflammatory conditions.

Mechanism of Action

1-[2-(Benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone exerts its effects through various mechanisms, including:

Molecular Targets and Pathways Involved

  • Enzyme Interaction: It can bind to active sites of enzymes, inhibiting their activity and altering metabolic pathways.

  • Receptor Modulation: It can interact with cellular receptors, modulating their function and affecting signal transduction processes.

  • Gene Expression: It may influence gene expression by binding to specific DNA sequences or transcription factors.

Comparison with Similar Compounds

Similar Compounds

1-[2-(Benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone shares similarities with other compounds, such as:

  • Tetrahydropyridinone Derivatives: These compounds also feature a tetrahydropyridinone core with various functional groups.

  • Benzyloxyethyl Compounds: Compounds with the benzyloxyethyl group, but different core structures.

  • Piperidone Derivatives: Similar nitrogen-containing heterocycles with varied substituents.

Highlighting Its Uniqueness

This compound stands out due to its unique combination of the benzyloxyethyl group and tetrahydropyridinone core, which imparts distinctive reactivity and potential biological activities. This uniqueness makes it a valuable compound for various applications and further scientific exploration.

By offering a thorough understanding of this compound, this article aims to provide insight into its properties, preparation methods, reactions, and applications across diverse fields. Whether for academic research or industrial development, this compound holds significant promise.

Biological Activity

1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone, with the chemical formula C14H19NO2 and CAS number 948894-76-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyridinone core substituted with a benzyloxyethyl group. This structural motif is significant in determining its biological activity.

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities, including:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, particularly those involved in metabolic pathways.
  • Receptor Binding : It has shown affinity for specific receptors, suggesting potential roles in modulating neurotransmitter systems.

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds indicate that modifications to the benzyloxy and tetrahydropyridinone moieties can significantly alter biological activity. For instance, substituents on the aromatic ring can enhance or diminish binding affinity to target receptors.

Modification Effect on Activity
Methoxy substitutionIncreased potency
Hydroxyl group additionDecreased binding affinity
Alkyl chain lengtheningVariable effects depending on length

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Inhibition of IDH Mutants : Research on structurally similar pyridinones demonstrated that modifications could lead to selective inhibition of mutant isocitrate dehydrogenases (IDH), which are implicated in certain cancers. The findings suggest that this compound might exhibit similar inhibitory properties against specific targets .
  • Cardiovascular Effects : Compounds with related structures have been shown to modulate calcium channels and improve cardiac function by stabilizing ryanodine receptors. This suggests a potential therapeutic application for this compound in cardiovascular diseases .
  • Neurotransmitter Modulation : The compound's interaction with neurotransmitter receptors could imply a role in treating neurological disorders. Analogous compounds have been evaluated for their efficacy in modulating melanin-concentrating hormone receptors, which are linked to appetite regulation and energy homeostasis .

Properties

IUPAC Name

1-(2-phenylmethoxyethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c16-14-6-8-15(9-7-14)10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNDXOVZONJXIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CCOCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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